Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is an intermediate for synthesizing ceftriaxone.
Reagent used in the preparation of Cefalosporins.
Brand Name: Vulcanchem
CAS No.: 58909-39-0
VCID: VC21346140
InChI: InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10)
SMILES: CN1C(=S)NC(=O)C(=O)N1
Molecular Formula: C4H5N3O2S
Molecular Weight: 159.17 g/mol

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

CAS No.: 58909-39-0

Cat. No.: VC21346140

Molecular Formula: C4H5N3O2S

Molecular Weight: 159.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione - 58909-39-0

CAS No. 58909-39-0
Molecular Formula C4H5N3O2S
Molecular Weight 159.17 g/mol
IUPAC Name 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione
Standard InChI InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10)
Standard InChI Key UMWWHOXOVPIGFD-UHFFFAOYSA-N
SMILES CN1C(=S)NC(=O)C(=O)N1
Canonical SMILES CN1C(=S)NC(=O)C(=O)N1
Appearance White Solid
Melting Point >251°C

Physical and Chemical Properties

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione possesses distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is crucial for researchers working with this compound in various applications.

Basic Physical Properties

The compound has a well-defined molecular structure with specific physical characteristics as outlined in Table 1.

PropertyValueReference
Molecular FormulaC₄H₅N₃O₂S
Molecular Weight159.17 g/mol
Physical StateSolid
ColorNot specified in literature-
Purity (Commercial)>95%

Structural Features

The molecular structure of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione features a triazine ring containing three nitrogen atoms and three carbon atoms . The compound contains a thioxo group (C=S), which significantly contributes to its chemical reactivity . The presence of two carbonyl groups at positions 5 and 6 (forming a dione) and a methyl substituent at position 2 complete the key structural features of this molecule .

The three-dimensional arrangement of these functional groups determines the compound's ability to interact with biological targets and participate in chemical reactions. The triazine ring system provides a rigid scaffold that can potentially engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes.

Chemical Reactivity

The chemical reactivity of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is primarily governed by its functional groups. The thioxo group is particularly reactive and can participate in various transformations including oxidation, alkylation, and nucleophilic substitution reactions . The dione functionality at positions 5 and 6 can undergo typical carbonyl reactions including nucleophilic addition.

These reactive sites make the compound valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds such as cephalosporins.

This synthetic approach might serve as a reference for developing methods to synthesize Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, with appropriate modifications to introduce the thioxo functionality.

Industrial Production Considerations

For industrial-scale production, factors such as cost-effectiveness, scalability, and environmental impact must be considered. The synthesis would likely be optimized to minimize the use of hazardous reagents and maximize yield. Commercial suppliers typically provide the compound with a purity exceeding 95%, indicating the existence of efficient production methods.

Biological Activities and Applications

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione has several important applications in pharmaceutical research and development, particularly in the synthesis of antibiotics.

Role in Pharmaceutical Synthesis

The primary application of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is as a reagent in the preparation of cephalosporins. Cephalosporins represent a major class of beta-lactam antibiotics widely used in clinical practice to treat various bacterial infections. As a synthetic intermediate, this compound contributes to the structural diversity and functional properties of cephalosporin derivatives.

Research Applications

In addition to its role in pharmaceutical synthesis, Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is valued for industrial and scientific research applications . Its unique structure makes it useful as a model compound for studying heterocyclic chemistry and for developing new synthetic methodologies.

Safety AspectRecommended MeasuresReference
Personal ProtectionWear protective gloves, clothing, and eye/face protection
Hygiene PracticesWash thoroughly after handling
Eye Contact ResponseRinse cautiously with water for several minutes; Remove contact lenses if present and continue rinsing
StorageNot specified in available literature-
DisposalNot specified in available literature-

First-Aid Measures

In case of exposure to Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, appropriate first-aid measures should be taken promptly. For eye contact, which represents the primary hazard associated with this compound, cautious rinsing with water for several minutes is recommended . If the victim wears contact lenses, these should be removed if easily possible, and rinsing should continue.

For other types of exposure (inhalation, skin contact, ingestion), general first-aid principles should be applied while seeking professional medical attention.

Current Research Trends and Future Perspectives

Research involving Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione and related triazine derivatives continues to evolve, with potential implications for pharmaceutical development and other fields.

Recent Developments in Triazine Research

Recent studies on related triazine derivatives have focused on their potential as enzyme inhibitors and pharmaceutical agents. For example, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been investigated as d-amino acid oxidase (DAAO) inhibitors, with some compounds showing promising activity in the nanomolar range .

One notable advancement was the discovery that the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears metabolically resistant to O-glucuronidation, unlike other structurally related DAAO inhibitors . This finding suggests potential advantages in terms of metabolic stability and pharmacokinetic properties.

Research Gaps and Future Directions

Several research gaps exist in our understanding of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione that warrant further investigation:

  • Comprehensive characterization of its biological activities and toxicological profile

  • Development of optimized and environmentally friendly synthetic routes

  • Exploration of structure-activity relationships through systematic modification of its chemical structure

  • Investigation of potential applications in emerging fields such as materials science and chemical biology

Future research efforts should focus on addressing these gaps to fully realize the potential of this compound in various scientific and technological applications.

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